molecular formula C13H11FN4OS B2460797 N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-37-3

N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2460797
CAS RN: 1013771-37-3
M. Wt: 290.32
InChI Key: UULSHYNFASRJON-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as FBTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages as a potential therapeutic agent. It has been shown to be effective in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, it has a favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another potential direction is to explore the use of this compound in combination with other therapeutic agents to enhance its efficacy. Finally, more research is needed to optimize the synthesis method and improve the pharmacokinetic properties of this compound.

Synthesis Methods

N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 6-fluorobenzo[d]thiazol-2-amine, which is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form this compound. The final product is purified using column chromatography to obtain a pure form of this compound.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied in various preclinical studies for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-7-5-10(18(2)17-7)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSHYNFASRJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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